molecular formula C11H9BFNO3 B1446502 6-(3-Fluorophenoxy)pyridine-3-boronic acid CAS No. 2051588-60-2

6-(3-Fluorophenoxy)pyridine-3-boronic acid

Cat. No.: B1446502
CAS No.: 2051588-60-2
M. Wt: 233.01 g/mol
InChI Key: OSGPEIVGCVSDBH-UHFFFAOYSA-N
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Description

“6-(3-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It has a molecular weight of 233.01 g/mol . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “this compound”, can be achieved through various methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The linear formula of “this compound” is C11H9BFNO3 . The InChI code is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known to participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that has been explored in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Recent Advances in BODIPY-Based Functional Materials

Boron dipyrrin compounds, known as BODIPY, have gained significant attention for their high fluorescent intensity and low toxicity, making them ideal for medical diagnostics and therapeutic applications, particularly in cancer treatment. Their integration into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery systems. The structural diversity of BODIPY allows for extensive modification, potentially paving the way for innovative multifunctional drug carriers (Marfin et al., 2017).

Boron in Ligand Electronic Systems

Research on biologically important ligands like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, has shown that metals significantly influence their electronic systems. Understanding these interactions is crucial for grasping the nature of these compounds' interactions with biological targets, such as cell receptors or vital cell components. This knowledge aids in predicting a molecule's reactivity and stability in complex compounds (Lewandowski et al., 2005).

Boronic Acid Drugs: Design and Discovery

Boronic acids are increasingly incorporated into drug discovery due to their potential to enhance drug potency and improve pharmacokinetics. With five boronic acid drugs already approved and several others in clinical trials, the unique properties of boronic acids, such as their ability to form stable covalent bonds with biomolecules, offer promising avenues for new drug development. This review explores the process of discovering boronic acid drugs, highlighting their benefits and the synthetic developments that have facilitated their integration into medicinal compounds (Plescia & Moitessier, 2020).

Mechanism of Action

Target of Action

The primary target of 6-(3-Fluorophenoxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a critical step in many organic synthesis processes, including the production of various pharmaceuticals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of environments without being significantly affected by the presence of other functional groups .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

6-(3-Fluorophenoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of new carbon-carbon bonds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step of the reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium catalyst through its boronic acid group, facilitating the transmetalation step. This interaction leads to the formation of a new carbon-carbon bond between the aryl group of this compound and the halide substrate. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately resulting in the formation of the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but prolonged exposure to air and moisture can lead to degradation. Long-term effects on cellular function have not been extensively studied, but the stability of the compound in laboratory settings is crucial for its effective use in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .

Properties

IUPAC Name

[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGPEIVGCVSDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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